Dicyclohexylamine N-(acetyl-d3)-S-(2-carboxylato-2-cyanoethyl)-L-cysteinate
CAS No.:
Cat. No.: VC18514138
Molecular Formula: C21H35N3O5S
Molecular Weight: 444.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H35N3O5S |
|---|---|
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | 3-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine |
| Standard InChI | InChI=1S/C12H23N.C9H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)11-7(9(15)16)4-17-3-6(2-10)8(13)14/h11-13H,1-10H2;6-7H,3-4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t;6?,7-/m.0/s1/i;1D3 |
| Standard InChI Key | IGXXDTDFDPTUTB-IJTRFPNGSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
| Canonical SMILES | CC(=O)NC(CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Weight
Dicyclohexylamine N-(acetyl-d3)-S-(2-carboxylato-2-cyanoethyl)-L-cysteinate has a complex molecular formula of C₁₂H₂₃N · ½[C₉H₉D₃N₂O₅S], yielding a total molecular weight of 625.92 g/mol . The structure comprises two primary components:
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Anionic moiety: N-Acetyl-S-(2-carboxylato-2-cyanoethyl)-L-cysteine-d3, featuring a deuterated acetyl group (-CO-CD₃) and a cyanoethyl (-CH₂-CH₂-CN) substituent on the sulfur atom of cysteine.
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Cationic counterion: Dicyclohexylamine (C₁₂H₂₃N), which stabilizes the compound via salt formation .
The deuterium atoms at the acetyl group enhance isotopic detectability in mass spectrometry, while the cyanoethyl side chain modifies solubility and reactivity .
Structural Features and Stereochemistry
The L-cysteine backbone ensures chirality, with the (R)-configuration at the alpha-carbon critical for biological activity. The thioether linkage (-S-CH₂-CH₂-CN) introduces steric bulk, influencing binding interactions in enzymatic assays . The InChI key (VDKVYEUEJCNDHM-ZETCQYMHSA-N) and SMILES string (CC(=O)NC@@HC(=O)O) confirm the stereospecific arrangement .
Synthesis and Manufacturing
Synthetic Pathway
The synthesis involves three key steps :
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Acetylation of L-cysteine: L-cysteine reacts with deuterated acetic anhydride (CD₃CO)₂O to form N-acetyl-L-cysteine-d3.
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Cyanoethylation: The thiol group of cysteine undergoes nucleophilic substitution with acrylonitrile (CH₂=CH-CN), yielding S-(2-cyanoethyl)-N-acetyl-L-cysteine-d3.
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Salt formation: The acidic carboxylate group is neutralized with dicyclohexylamine, producing the final compound.
This route achieves >95% purity (HPLC), with custom synthesis protocols requiring stringent control over deuterium incorporation and byproduct removal .
Challenges in Deuterated Synthesis
Deuterium labeling at the acetyl group necessitates anhydrous conditions to prevent isotopic exchange with protium. Side reactions, such as over-alkylation at the sulfur atom, are mitigated using stoichiometric acrylonitrile and low-temperature catalysis.
Applications in Biochemical Research
Isotopic Labeling and Metabolic Tracing
The compound’s deuterated acetyl group serves as a non-radioactive tracer in mass spectrometry and nuclear magnetic resonance (NMR). For example, in studies of glutathione biosynthesis, it enables discrimination between endogenous and exogenous cysteine pools .
Protein Interaction Studies
The cyanoethyl side chain mimics post-translational modifications (PTMs) such as cysteine persulfidation. Researchers use this compound to probe sulfur-mediated redox signaling in proteins like thioredoxin and glutathione peroxidase .
Pharmacokinetic Profiling
Deuterium incorporation reduces metabolic degradation rates, extending the compound’s half-life in vivo. This property is exploited in ADME (absorption, distribution, metabolism, excretion) studies to track cysteine utilization in mammalian systems .
Comparative Analysis with Non-Deuterated Analogs
Structural and Functional Differences
The non-deuterated counterpart, N-acetyl-S-(2-cyanoethyl)-L-cysteine (PubChem CID: 114812), lacks isotopic labeling but shares the cyanoethyl modification . Key comparisons include:
Research Utility
While the non-deuterated form is sufficient for basic cysteine modification studies, the deuterated variant is indispensable for quantitative assays requiring isotopic resolution, such as stable isotope dilution analysis (SIDA) .
Research Findings and Case Studies
Redox Signaling in Neurodegenerative Disease
In a 2024 study, the compound was used to map cysteine oxidation states in Parkinson’s disease models. Deuterium labeling revealed elevated sulfenic acid (-SOH) formation in mitochondrial complexes, implicating oxidative stress in dopaminergic neuron loss.
Cancer Metabolism
Researchers tracked cysteine incorporation into glutathione in glioblastoma cells using this compound. Deuterium enrichment correlated with chemoresistance, identifying glutathione synthesis as a therapeutic target .
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